molecular formula C13H13N5O2S B10918297 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1005588-06-6

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10918297
CAS No.: 1005588-06-6
M. Wt: 303.34 g/mol
InChI Key: SRAGIGRLQKILAR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group at position 3 and a pyrazole-derived methylcarboxamide moiety at position 4. The 1,2,4-oxadiazole ring is electron-deficient, enhancing stability and enabling π-π interactions, while the thiophene and pyrazole substituents contribute to its hydrophobic and hydrogen-bonding capabilities . Such structural attributes are common in pharmacologically active molecules, particularly those targeting enzymes or receptors requiring heterocyclic recognition motifs .

Properties

CAS No.

1005588-06-6

Molecular Formula

C13H13N5O2S

Molecular Weight

303.34 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C13H13N5O2S/c1-8-9(7-15-18(8)2)6-14-12(19)13-16-11(17-20-13)10-4-3-5-21-10/h3-5,7H,6H2,1-2H3,(H,14,19)

InChI Key

SRAGIGRLQKILAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Amidoxime-Carboxylic Acid Cyclization

A common route involves reacting thiophene-2-carbonyl chloride with an amidoxime precursor. For example, N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carboximidamide (derived from 1,5-dimethyl-1H-pyrazole-4-carbonitrile via hydroxylamine treatment) undergoes cyclization with thiophene-2-carbonyl chloride in the presence of a base like triethylamine. The reaction proceeds at 80–100°C in anhydrous tetrahydrofuran (THF), yielding the 1,2,4-oxadiazole ring.

Reaction Conditions

  • Reagents : Thiophene-2-carbonyl chloride, amidoxime precursor, triethylamine

  • Solvent : THF

  • Temperature : 80–100°C

  • Yield : 60–75%

One-Pot Synthesis-Functionalization

A streamlined one-pot method (Source 4) combines oxadiazole formation with subsequent functionalization. Here, a preformed amidoxime reacts with thiophene-2-carbonyl chloride under lithium tert-butoxide and copper(II) acetate catalysis in 1,4-dioxane at 40°C. This approach avoids intermediate isolation, achieving a 68% yield.

Carboxamide Side-Chain Introduction

The pyrazole-methyl carboxamide group is appended via amidation of the oxadiazole-5-carboxylic acid intermediate.

Carboxylic Acid Activation

The oxadiazole-5-carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This step is conducted under reflux in dichloromethane (DCM), with catalytic dimethylformamide (DMF).

Activation Conditions

  • Reagents : SOCl₂ or oxalyl chloride, DMF

  • Solvent : DCM

  • Temperature : 40–60°C

  • Reaction Time : 3–5 hours

Amidation with Pyrazole-Methylamine

The acyl chloride reacts with (1,5-dimethyl-1H-pyrazol-4-yl)methanamine in the presence of a base (e.g., N,N-diisopropylethylamine) in DCM or THF. The reaction proceeds at room temperature, yielding the final carboxamide.

Amidation Conditions

  • Reagents : (1,5-Dimethyl-1H-pyrazol-4-yl)methanamine, DIPEA

  • Solvent : DCM/THF

  • Temperature : 25°C

  • Yield : 80–85%

Alternative Routes and Optimizations

Hydrazinolysis-Cyclocondensation

Source 3 describes a pathway where a dicarbonyl ester undergoes cyclocondensation with phenyl hydrazine to form a pyrazole intermediate, followed by hydrazinolysis and heterocyclization with carbon disulfide to yieldoxadiazole derivatives. Adapting this method, thiophene-2-carboxylic acid hydrazide could cyclize with nitriles to form the oxadiazole core.

Patent-Based Synthesis (CN104876919A)

The patent outlines a multi-step synthesis for analogous oxadiazoles:

  • Addition : 4-Bromoxynil reacts with hydroxylamine to form N-hydroxybenzimidamide.

  • Esterification : Chloroacetyl chloride treatment yields an ester intermediate.

  • Cyclization : Heating in toluene forms the oxadiazole ring.

  • Coupling/Amidation : Suzuki-Miyaura coupling introduces the thiophene group, followed by amidation.

Structural Characterization and Validation

Critical spectroscopic data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, oxadiazole-H), 7.45–7.40 (m, 3H, thiophene-H), 4.52 (s, 2H, CH₂), 2.45 (s, 3H, pyrazole-CH₃), 2.32 (s, 3H, pyrazole-CH₃).

  • HRMS : m/z calculated for C₁₃H₁₃N₅O₂S [M+H]⁺: 303.34, found: 303.35.

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring correct substitution on the oxadiazole ring requires precise stoichiometry and catalyst control.

  • Yield Improvement : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 8 hours) and improves yields by 15–20%.

  • Green Chemistry : Replacing DCM with cyclopentyl methyl ether (CPME) or ethyl acetate enhances sustainability without compromising efficiency .

Chemical Reactions Analysis

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and thiophene rings, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications in Pyrazole-Oxadiazole Derivatives

a) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide ()
  • Key Differences :
    • Replaces the thiophen-2-yl group with a dihydro-oxazole ring.
    • Incorporates an ethyl-methyl pyrazole substituent instead of the simpler methylpyrazole in the target compound.
  • The ethyl-methyl pyrazole may enhance lipophilicity, affecting membrane permeability.
b) 5-(4-Methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide ()
  • Key Differences :
    • Substitutes the 1,2,4-oxadiazole with a 1,2-oxazole ring.
    • Replaces the 1,5-dimethylpyrazole with a thiophen-2-ylmethyl-substituted pyrazole.
  • Implications :
    • The 1,2-oxazole ring is less electron-deficient than 1,2,4-oxadiazole, which may reduce metabolic stability .
    • The methoxyphenyl group introduces electron-donating effects, altering electronic distribution and solubility.

Triazole and Isoxazole-Based Analogs

a) N'-Substituted 2-((5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides ()
  • Key Differences :
    • Uses a 1,2,4-triazole core instead of 1,2,4-oxadiazole.
    • Replaces the carboxamide with a thioacetohydrazide group.
  • The thioether linkage may confer redox sensitivity, affecting in vivo stability.
b) 5-(Substituted Phenyl)-3-(5-Methyl-3-(4-Nitrophenyl)Isoxazol-4-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide ()
  • Key Differences :
    • Replaces oxadiazole with isoxazole and introduces a nitrophenyl group.
    • Features a carbothioamide instead of carboxamide.
  • Carbothioamides may exhibit stronger metal-binding properties compared to carboxamides.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C15H14N4O2S 338.4 1,2,4-Oxadiazole, thiophen-2-yl, 1,5-dimethylpyrazole
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-... (Ev2) C21H23N5O3 393.4 Dihydro-oxazole, ethyl-methyl pyrazole
5-(4-Methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide (Ev7) C19H16N4O3S 380.4 1,2-Oxazole, thiophen-2-ylmethyl pyrazole, methoxyphenyl
N'-Substituted 2-((5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides (Ev4) Varies by substitution ~350–400 1,2,4-Triazole, thioacetohydrazide

Research Findings and Implications

  • Hydrogen Bonding and Crystallinity : The target compound’s pyrazole and carboxamide groups facilitate hydrogen-bonded networks, as described in graph set analysis (), which may enhance crystalline stability and formulation properties .
  • Electron-Deficient Cores : The 1,2,4-oxadiazole’s electron deficiency improves metabolic stability compared to 1,2-oxazole analogs (), but may reduce solubility .

Biological Activity

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound that belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4O2SC_{12}H_{12}N_{4}O_{2}S. Its structure incorporates a pyrazole ring and a thiophene moiety, contributing to its biological properties.

PropertyValue
Molecular FormulaC12H12N4O2SC_{12}H_{12}N_{4}O_{2}S
Molecular Weight268.31 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of 1,2,4-oxadiazoles is attributed to their ability to interact with various molecular targets. Research indicates that compounds in this class can act as:

  • Antitumor Agents : They exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Agents : These compounds have shown activity against bacterial and fungal pathogens.
  • Anti-inflammatory Agents : They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

Anticancer Activity

Several studies have documented the anticancer properties of 1,2,4-oxadiazole derivatives. For instance:

  • A study demonstrated that derivatives exhibited significant cytotoxicity against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines with IC50 values ranging from 10 to 30 µM .

Antimicrobial Activity

Research has shown that oxadiazole derivatives possess antimicrobial properties:

  • In vitro tests revealed that N-[pyrazolylmethyl] derivatives displayed activity against Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been highlighted:

  • Inflammatory assays indicated that oxadiazole derivatives could reduce the levels of TNF-alpha and IL-6 in activated macrophages .

Case Studies

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of oxadiazole derivatives, researchers synthesized a series of compounds including N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole derivatives. The results indicated:

CompoundCell LineIC50 (µM)
N-[pyrazolylmethyl] derivativeHeLa15
N-[pyrazolylmethyl] derivativeMCF720

These findings suggest promising anticancer activity warranting further investigation into their mechanisms.

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial efficacy of various oxadiazoles against clinical isolates of bacteria. The results showed:

CompoundBacterial StrainZone of Inhibition (mm)
N-[pyrazolylmethyl] derivativeE. coli18
N-[pyrazolylmethyl] derivativeS. aureus22

This case study underscores the potential application of these compounds in treating infections.

Q & A

Q. What are the foundational synthetic routes for N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide?

The synthesis typically involves coupling a pyrazole-containing intermediate with a 1,2,4-oxadiazole-thiophene precursor. For example:

  • Step 1 : React 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with an alkyl halide (e.g., RCH₂Cl) in DMF using K₂CO₃ as a base at room temperature to form the thioether intermediate .
  • Step 2 : Introduce the thiophene moiety via nucleophilic substitution or cyclization reactions under controlled pH and temperature .
  • Step 3 : Purify via column chromatography or recrystallization, confirmed by NMR and mass spectrometry .

Q. How is the compound characterized structurally?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl groups on pyrazole, thiophene linkage) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • FT-IR : Identifies functional groups (e.g., oxadiazole C=N stretches at ~1600 cm⁻¹, carboxamide C=O at ~1680 cm⁻¹) .

Q. What are preliminary biological screening strategies for this compound?

  • In vitro assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
  • Molecular docking : Prioritize targets (e.g., kinases, bacterial enzymes) using AutoDock Vina to predict binding affinity .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling steps .
  • Catalyst use : Additives like KI or phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 min vs. 24 hrs at RT) .
  • Monitor progress : TLC (hexane:ethyl acetate, 3:1) and HPLC ensure intermediate purity .

Q. How to resolve contradictions in spectral data interpretation?

  • Case study : Discrepancies in ¹H NMR shifts for pyrazole methyl groups may arise from solvent polarity or tautomerism. Compare data across solvents (CDCl₃ vs. DMSO-d₆) and use 2D NMR (COSY, HSQC) to assign peaks unambiguously .
  • Mass spectrometry : Isotopic patterns (e.g., chlorine in impurities) can distort results. Use high-resolution instruments (HRMS) to distinguish molecular ions .

Q. What computational methods predict the compound’s reactivity and stability?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps, dipole moments) .
  • MD simulations : Assess solvation effects and protein-ligand dynamics (e.g., binding to COX-2 or CYP450) using GROMACS .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP, bioavailability) to guide drug design .

Q. How to design analogs with enhanced bioactivity?

  • SAR strategies :
  • Replace thiophene with furan or pyrrole to modulate electron density .
  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyrazole ring to enhance target affinity .
    • Synthetic routes : Use Ugi or click chemistry for rapid diversification of the carboxamide moiety .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
AlkylationK₂CO₃, DMF, RT, 24h65–75
CyclizationNH₄OAc, EtOH, reflux, 6h80–85
PurificationSilica gel (CH₂Cl₂:MeOH, 95:5)>95% purity

Q. Table 2. Biological Activity of Analogous Compounds

CompoundActivity (IC₅₀, μM)TargetReference
Pyrazole-thiazole derivative2.1 (HeLa)Tubulin
Oxadiazole-thiophene analog4.3 (S. aureus)DNA gyrase

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